molecular formula C16H20N4O2S B5762945 2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide

2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide

Cat. No.: B5762945
M. Wt: 332.4 g/mol
InChI Key: ROINWJCCUBEWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide is a complex organic compound that features a benzimidazole core linked to a piperidine moiety through a sulfanylacetamide bridge. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide typically involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core The final step involves the formation of the sulfanylacetamide bridge, which can be achieved through the reaction of the benzimidazole derivative with a suitable thiol reagent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-[4-(2-piperidin-1-yl-ethoxy)benzyl]-1H-benzimidazole
  • 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-[1-(2-Oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzimidazole and piperidine moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c17-14(21)11-23-16-18-12-6-2-3-7-13(12)20(16)10-15(22)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROINWJCCUBEWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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